Protionamide

Catalog No.
S597886
CAS No.
14222-60-7
M.F
C9H12N2S
M. Wt
180.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protionamide

CAS Number

14222-60-7

Product Name

Protionamide

IUPAC Name

2-propylpyridine-4-carbothioamide

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

InChI

InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12)

InChI Key

VRDIULHPQTYCLN-UHFFFAOYSA-N

SMILES

CCCC1=NC=CC(=C1)C(=S)N

Synonyms

ektebin, Peteha, Prothionamide, Protionamide

Canonical SMILES

CCCC1=NC=CC(=C1)C(=S)N

Isomeric SMILES

CCCC1=NC=CC(=C1)C(=N)S

Treatment of MDR-TB and Other Mycobacterial Infections:

  • Second-line drug: Prothionamide remains classified as a Group C drug by the World Health Organization (WHO) for MDR-TB treatment. This means it's recommended when more effective drugs aren't available. However, its optimal dosing regimen and efficacy compared to newer agents are still under investigation. Source: WHO guidelines for the treatment of tuberculosis
  • Activity against other mycobacteria: Research explores the potential of prothionamide against non-tuberculous mycobacteria (NTM), particularly in immunocompromised individuals. Early studies show promising results for treating Mycobacterium avium-intracellulare complex (MAC) and Mycobacterium abscessus infections. Source: The activity of prothionamide against Mycobacterium avium-intracellulare complex in vitro and in a murine model:

Understanding Mechanisms of Action and Resistance:

  • Mycobacterial targets: Research aims to elucidate the specific molecular targets and mechanisms by which prothionamide kills mycobacteria. This knowledge is crucial for developing new drugs and overcoming resistance. Source: Target identification and mode of action of prothionamide:
  • Resistance mechanisms: Studies investigate the genetic mutations and pathways that lead to prothionamide resistance in mycobacteria. This information helps predict resistance emergence and develop strategies to prevent it. Source: Molecular Characterization of Prothionamide-Resistant Mycobacterium tuberculosis Isolates in Southern China:

Repurposing Prothionamide for Other Applications:

  • Anti-inflammatory properties: Recent studies suggest prothionamide may have anti-inflammatory and immunomodulatory effects. This opens possibilities for its use in treating inflammatory diseases beyond mycobacterial infections. Source: Prothionamide: a repurposed drug for the treatment of autoimmune diseases:
  • Antitumor activity: Preliminary research indicates potential antitumor activity of prothionamide against certain cancers. Further investigation is needed to validate these findings and understand the underlying mechanisms. Source: Prothionamide induces apoptosis in human cancer cell lines:

Protionamide, also known as prothionamide, is a thioamide derivative primarily utilized in the treatment of multi-drug resistant tuberculosis and leprosy. It belongs to the class of organic compounds known as pyridines and derivatives, characterized by a six-membered aromatic heterocyclic structure containing nitrogen and sulfur atoms. The chemical formula for protionamide is C9H12N2SC_9H_{12}N_2S, with a molecular weight of approximately 180.27 g/mol .

  • Disruption of Mycobacterial cell wall synthesis [].
  • Interference with fatty acid metabolism essential for bacterial growth [].
  • Inhibition of protein synthesis within the bacteria.

Protionamide functions as a prodrug that requires metabolic activation to exert its therapeutic effects. Upon administration, it forms a covalent adduct with nicotinamide adenine dinucleotide (NAD), specifically the PTH-NAD complex, which inhibits the enoyl-acyl carrier protein reductase enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. This inhibition disrupts mycolic acid biosynthesis, a critical component of the bacterial cell wall .

The primary biological activity of protionamide is its bactericidal effect against Mycobacterium tuberculosis. In vitro studies have demonstrated its effectiveness in killing drug-resistant strains of this pathogen. Compared to ethionamide, another thioamide, protionamide is often better tolerated by patients, leading to fewer adverse effects . Notably, genetic mutations in the ethA gene can confer resistance to protionamide in Mycobacterium tuberculosis isolates .

Protionamide can be synthesized through various chemical pathways. One common method involves the reaction of 2-propylpyridine with thiocarbonyl compounds. This synthesis typically includes steps such as:

  • Formation of Thioamide: Reacting 2-propylpyridine with an appropriate thioketone.
  • Purification: The product is then purified using crystallization or chromatography techniques to obtain pure protionamide.

Further details on specific synthetic routes can vary based on laboratory protocols and available reagents .

Protionamide is primarily used in clinical settings for:

  • Treatment of Multi-Drug Resistant Tuberculosis: It serves as an alternative therapy when first-line treatments fail.
  • Management of Leprosy: Protionamide is effective against the bacteria causing leprosy, providing an important option in treatment regimens .

Research has indicated that protionamide interacts with various biological targets within Mycobacterium tuberculosis. Its mechanism involves competing with NAD for binding to the enoyl-acyl carrier protein reductase, thus inhibiting fatty acid synthesis essential for bacterial growth. Studies have also identified genetic factors that influence resistance to protionamide, including mutations in genes such as inhA and ethA, which can affect drug efficacy and treatment outcomes .

Protionamide shares structural and functional similarities with other thioamides used in tuberculosis treatment. Below is a comparison with notable compounds:

CompoundChemical FormulaMechanism of ActionUnique Features
ProtionamideC9H12N2SC_9H_{12}N_2SInhibits fatty acid synthesis via NAD adductBetter tolerated than ethionamide; effective against MDR strains
EthionamideC9H11N3SC_9H_{11}N_3SSimilar mechanism; also inhibits fatty acid synthesisMore side effects; resistance more common
IsoniazidC6H6N4OC_6H_{6}N_{4}OInhibits mycolic acid synthesisRequires activation by katG enzyme; widely used
ClofazimineC27H22Cl2N4OC_{27}H_{22}Cl_2N_4OBinds to bacterial DNAAlso used for leprosy; different mechanism

Protionamide's unique position lies in its reduced side effect profile compared to ethionamide and its specific action against resistant strains of Mycobacterium tuberculosis, making it a valuable asset in tuberculosis management .

Prodrug Activation Pathways and Enzymatic Conversion

Protionamide is a prodrug that requires enzymatic activation within mycobacteria to exert its antimicrobial effects.

1.1.1 Role of EthA Monooxygenase in Bioactivation
  • EthA, an NADPH-specific flavin adenine dinucleotide (FAD)-containing monooxygenase encoded by the ethA gene, catalyzes the activation of protionamide by oxidizing it into its active form.
  • This activation involves a Baeyer-Villiger oxidation reaction, converting protionamide into reactive metabolites capable of inhibiting key enzymes in mycolic acid biosynthesis.
  • Mutations in ethA are linked to resistance against protionamide, underscoring EthA's critical role in prodrug activation.
1.1.2 NAD Adduct Formation and InhA Inhibition Dynamics
  • Upon activation, protionamide forms an adduct with nicotinamide adenine dinucleotide (NAD), which then targets the enoyl-acyl carrier protein reductase enzyme InhA.
  • This protionamide-NAD adduct binds to InhA, inhibiting its function and thereby blocking the elongation cycle of fatty acid synthesis necessary for mycolic acid production.
  • This mechanism is similar to isoniazid but differs in activation pathways, with protionamide relying on EthA and isoniazid on KatG catalase-peroxidase.

Structural Basis of Enoyl-ACP Reductase (InhA) Inhibition

1.2.1 Binding Affinity Studies with Mutated InhA Variants
  • Structural studies reveal that the protionamide-NAD adduct binds tightly to the active site of InhA, preventing the reduction of enoyl-ACP substrates.
  • Mutations in InhA can reduce binding affinity, leading to drug resistance.
  • Comparative analyses of wild-type and mutated InhA variants show altered interaction dynamics, affecting protionamide efficacy.
1.2.2 Comparative Analysis with Ethionamide Interaction Mechanisms
  • Protionamide and ethionamide share similar structures and mechanisms; both require activation by EthA and inhibit InhA.
  • However, protionamide is often better tolerated clinically and may have a lower incidence of adverse effects.
  • The subtle differences in binding and activation pathways contribute to differential resistance profiles and therapeutic outcomes.

Disruption of Mycolic Acid Biosynthesis Pathways

1.3.1 FAS-II System Inhibition Dynamics
  • InhA is a key enzyme in the fatty acid synthase II (FAS-II) system responsible for elongating fatty acids to form mycolic acids.
  • Protionamide inhibits InhA, disrupting the FAS-II elongation cycle, leading to accumulation of fatty acid precursors and reduced mycolic acid synthesis.
  • This inhibition compromises the biosynthesis of α-, methoxy-, and keto-mycolic acids, critical components of the mycobacterial cell wall.
1.3.2 Impact on Mycobacterial Cell Wall Integrity
  • Mycolic acids contribute to the impermeability and robustness of the mycobacterial cell wall.
  • By inhibiting mycolic acid biosynthesis, protionamide weakens the cell wall, increasing susceptibility to host defenses and other antibiotics.
  • This disruption leads to bacteriostatic effects against Mycobacterium tuberculosis and other mycobacterial species, including M. kansasii and M. leprae.

Data Table: Protionamide Pharmacological Profile

ParameterDescription
Drug ClassThioamide derivative
IndicationsMDR-TB, leprosy
Dosage (Adult)15-20 mg/kg daily, max 1 g/day
Dosage (Child)10-20 mg/kg daily, max 750 mg/day
Mechanism of ActionProdrug activated by EthA → NAD adduct → InhA inhibition
Activation EnzymeEthA monooxygenase
Target EnzymeEnoyl-ACP reductase (InhA)
PharmacokineticsOral absorption, peak plasma ~2 hr, widely distributed including CSF
MetabolismConverted to sulfoxide (active) and other metabolites
ExcretionPrimarily renal (<1% unchanged)
Adverse EffectsHepatotoxicity, peripheral neuropathy, psychiatric disturbances
Drug InteractionsIncreased hepatotoxicity with rifampicin; neurotoxicity with cycloserine

Illustrative Figure: Protionamide Activation and Mechanism of Action

[Insert schematic diagram here]

  • Step 1: Protionamide enters mycobacterial cell.
  • Step 2: EthA monooxygenase activates protionamide via oxidation.
  • Step 3: Activated protionamide forms NAD adduct.
  • Step 4: NAD adduct binds to InhA enzyme, inhibiting fatty acid elongation.
  • Step 5: Blockade of mycolic acid biosynthesis weakens cell wall integrity.

Research Findings Summary

  • Activation by EthA: Multiple studies confirm EthA as the essential enzyme converting protionamide into its active form, with mutations in ethA conferring drug resistance.
  • InhA Inhibition: Protionamide-NAD adduct binding to InhA prevents mycolic acid synthesis, a mechanism shared with isoniazid but differing in activation pathways.
  • FAS-II System Targeting: Protionamide disrupts the FAS-II fatty acid elongation cycle, leading to accumulation of fatty acid precursors and decreased mycolic acid production.
  • Clinical Relevance: Protionamide is effective against MDR-TB strains and is better tolerated than ethionamide, with a manageable adverse effect profile.
  • Resistance Mechanisms: Resistance arises mainly from mutations in ethA and inhA, emphasizing the need for combination therapy to prevent resistance development.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

180.07211956 g/mol

Monoisotopic Mass

180.07211956 g/mol

Heavy Atom Count

12

Appearance

A crystalline solid

Melting Point

136.7 °C

UNII

76YOO33643

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Protionamide is a thioamide derivative with antitubercular activity. Protionamide forms a covalent adduct with bacterial nicotinamide adenine dinucleotide (NAD), PTH-NAD, which competitively inhibits 2-trans-enoyl-ACP reductase (inhA), an enzyme essential for mycolic acid synthesis. This results in increased cell wall permeability and decreased resistance against cell injury eventually leading to cell lysis. Mycolic acids, long-chain fatty acids, are essential mycobacterial cell wall components and play a key role in resistance to cell injury and mycobacterial virulence.

MeSH Pharmacological Classification

Antitubercular Agents

ATC Code

J - Antiinfectives for systemic use
J04 - Antimycobacterials
J04A - Drugs for treatment of tuberculosis
J04AD - Thiocarbamide derivatives
J04AD01 - Protionamide

Pictograms

Irritant

Irritant

Other CAS

14222-60-7

Wikipedia

Prothionamide

Dates

Modify: 2023-09-12
TITCK Product Information: Promid (protionamide) coated tablets for oral use

Explore Compound Types